molecular formula C14H13N3S B5593805 N-(3-PYRIDINYL)-1-INDOLINECARBOTHIOAMIDE

N-(3-PYRIDINYL)-1-INDOLINECARBOTHIOAMIDE

Cat. No.: B5593805
M. Wt: 255.34 g/mol
InChI Key: KTEJXQZOPSYVJS-UHFFFAOYSA-N
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Description

N-(3-Pyridinyl)-1-indolinecarbothioamide is a heterocyclic compound featuring a pyridine ring linked to an indoline scaffold via a thioamide (-C(=S)-NH-) group. Thioamides, compared to their oxoamide analogs, exhibit distinct electronic properties due to sulfur’s lower electronegativity, which may enhance lipophilicity and alter binding affinities in biological systems .

Properties

IUPAC Name

N-pyridin-3-yl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c18-14(16-12-5-3-8-15-10-12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8,10H,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJXQZOPSYVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-PYRIDINYL)-1-INDOLINECARBOTHIOAMIDE typically involves the reaction of 3-pyridinecarboxaldehyde with indoline-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-PYRIDINYL)-1-INDOLINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or indoline moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium silicalite.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced indoline or pyridine derivatives.

    Substitution: Formation of substituted pyridine or indoline derivatives.

Scientific Research Applications

N-(3-PYRIDINYL)-1-INDOLINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-PYRIDINYL)-1-INDOLINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Pyridine Derivatives with Thioamide/Amide Substituents

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

  • Structure : Contains a 3-pyridinyl group linked to a triazole-thioacetamide chain.
  • Key Differences : The thioether (-S-) group in VUAA1 is part of a triazole ring, whereas this compound features a thioamide (-C(=S)-NH-) directly bonded to an indoline system.
  • Biological Relevance : VUAA1 is a potent agonist of insect olfactory receptors, highlighting the role of sulfur-containing pyridine derivatives in sensory modulation .

3-Chloro-N-phenyl-phthalimide: Structure: A phthalimide derivative with a chloro substituent and phenyl group. Key Differences: Lacks a pyridine or thioamide group but shares applications as a monomer in polyimide synthesis. This underscores the versatility of nitrogen-heterocyclic compounds in materials science .

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide :

  • Structure : Pyridine ring with chloro, iodo, and pivalamide substituents.
  • Key Differences : The pivalamide (-NHC(O)C(CH₃)₃) group contrasts with the thioamide in the target compound. Halogenation (Cl, I) may enhance electrophilic reactivity, making it a precursor in cross-coupling reactions .

Ryanodine Receptor Modulators (Agrochemicals)

Several pyridine-carboxamide derivatives in (e.g., chlorantraniliprole, cyantraniliprole) act as insecticides by modulating ryanodine receptors. These compounds feature:

  • Chloropyridinyl groups.
  • Carboxamide (-C(=O)-NH-) or thioamide (-C(=S)-NH-) linkers.
  • Bulky substituents (e.g., trifluoromethyl) for target specificity.

Physicochemical Properties and Bioactivity

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Inferred Applications
This compound C₁₄H₁₃N₃S 263.34 Pyridine, indoline, thioamide Research (hypothetical: enzyme/receptor modulation)
VUAA1 C₁₉H₂₂N₄OS 354.47 Pyridine, triazole, thioacetamide Olfactory receptor modulation
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Pyridine, chloro, iodo, pivalamide Synthetic intermediate
Chlorantraniliprole C₁₈H₁₄BrCl₂N₅O₃ 483.15 Chloropyridinyl, carboxamide Insecticide (ryanodine receptor modulator)

Key Observations :

  • Molecular Weight : The target compound (263.34 g/mol) is smaller than halogenated pyridine derivatives (e.g., 366.58 g/mol in ), suggesting better membrane permeability.
  • Thioamide vs. Carboxamide : Thioamides exhibit reduced hydrogen-bonding capacity but increased lipophilicity, which may enhance blood-brain barrier penetration compared to carboxamides .
  • Halogenation : Iodo and chloro substituents in compounds improve stability and reactivity, whereas the target compound’s indoline system may prioritize conformational specificity over electrophilic reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-pyridinyl)-1-indolinecarbothioamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of pyridinyl-carbothioamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogs in pyridine-based compounds (e.g., N-(2-Bromopyridin-3-yl)pivalamide) are synthesized via palladium-catalyzed cross-coupling or nucleophilic addition to pyridine rings . To optimize yields:

  • Use anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis.
  • Employ high-purity reagents (e.g., pivaloyl chloride) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of indoline and pyridinyl precursors.
    • Key Reference : Pyridine derivative synthesis protocols in and provide analogous reaction frameworks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regioselective substitution on the pyridine ring and indoline backbone. Look for characteristic shifts: pyridinyl protons (~δ 7.5–8.5 ppm) and thioamide protons (~δ 10–12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ions).
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
    • Key Reference : Pharmacopeial standards for related compounds ( ) emphasize rigorous purity validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across assay platforms?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigate this by:

  • Orthogonal Assays : Compare results from cell-based viability assays (e.g., MTT) and target-specific enzymatic assays (e.g., kinase inhibition).
  • Purity Reassessment : Impurities (e.g., residual solvents) may interfere; reanalyze compound purity via HPLC-MS .
  • Structural Confirmation : Verify batch-to-batch consistency using X-ray crystallography or 2D NMR (e.g., NOESY for spatial conformation) .
    • Key Reference : Patent data for structurally similar compounds () highlights the importance of salt forms in modulating activity .

Q. What are the challenges in developing a sensitive bioanalytical method for detecting this compound in plasma samples?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma proteins.
  • Chromatography : Optimize HPLC conditions (e.g., Zorbax Eclipse Plus C18 column) with mobile phases containing 0.1% formic acid to enhance peak resolution.
  • Detection : Couple with tandem MS (LC-MS/MS) for specificity. Calibrate using deuterated internal standards (e.g., D4-imatinib) to account for matrix effects .
    • Key Reference : Plasma analysis protocols for imatinib () provide a validated template .

Q. How can computational modeling guide the design of this compound derivatives with improved target binding?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on pyridinyl-thioamide hydrogen bonding and hydrophobic pockets.
  • MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability.
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the indoline ring) with activity data .
    • Key Reference : NIST structural data () supports force field parameterization .

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